molecular formula C20H21N3O2 B7716508 N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7716508
M. Wt: 335.4 g/mol
InChI Key: CTVRIDGFSVQGFY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOB is a synthetic compound that belongs to the class of oxadiazole derivatives and has been studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the activity of various enzymes and proteins involved in the development and progression of cancer. It has also been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One potential area of research is the development of N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential targets. Additionally, the development of new synthesis methods for N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may lead to increased availability and lower costs.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction between 2,3-dimethylbenzoyl chloride and 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The reaction occurs under mild conditions and results in the formation of N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide as a white solid product.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit significant biological activity, including anti-inflammatory, antioxidant, and antitumor properties. N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-8-6-11-17(15(14)2)21-18(24)12-7-13-19-22-20(23-25-19)16-9-4-3-5-10-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVRIDGFSVQGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

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